molecular formula C31H56N8O7 B12597156 L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- CAS No. 646030-77-5

L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl-

Cat. No.: B12597156
CAS No.: 646030-77-5
M. Wt: 652.8 g/mol
InChI Key: RHJYXZULZLUCCT-OOPVGHQCSA-N
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Description

L-Proline is a cyclic, proteinogenic amino acid with a secondary amine group, distinguishing it from other amino acids. Its molecular formula is C₅H₉NO₂ (molecular weight: 115.13 g/mol) . L-Proline plays critical roles in protein folding, collagen stability, and stress tolerance. It acts as a cryoprotectant by stabilizing cellular structures during freezing and serves as a catalyst in green synthesis methodologies . Its conformational rigidity influences chiral separations in chromatography .

L-Prolyl-L-Lysyl-L-Lysyl-L-Leucyl-L-Alanyl- is a hexapeptide (sequence: Pro-Pro-Lys-Lys-Leu-Ala) with an estimated molecular weight of 742 Da. The sequence combines two positively charged lysine residues, hydrophobic leucine and alanine, and two proline residues. The lysine residues may facilitate interactions with negatively charged membranes or nucleic acids, while hydrophobic residues contribute to solubility modulation.

Properties

CAS No.

646030-77-5

Molecular Formula

C31H56N8O7

Molecular Weight

652.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H56N8O7/c1-19(2)18-24(29(43)35-20(3)30(44)39-17-9-13-25(39)31(45)46)38-28(42)23(11-5-7-15-33)37-27(41)22(10-4-6-14-32)36-26(40)21-12-8-16-34-21/h19-25,34H,4-18,32-33H2,1-3H3,(H,35,43)(H,36,40)(H,37,41)(H,38,42)(H,45,46)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

RHJYXZULZLUCCT-OOPVGHQCSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.

    Reduction: Reductive conditions can reduce disulfide bonds between cysteine residues.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Biological Functions of L-Proline

L-Proline is involved in numerous physiological processes:

  • Protein Synthesis : It contributes to the structural integrity of proteins and is essential for collagen formation.
  • Neurotransmission : L-Proline influences both excitatory and inhibitory neurotransmission in the central nervous system, impacting cognitive functions and behavior .
  • Metabolic Functions : Its unique cyclic structure allows it to participate in various metabolic pathways, with implications for health and disease management .

Neurological Disorders

Recent studies have highlighted the neuroprotective effects of L-Proline against conditions such as endoplasmic reticulum stress in microglial cells. For instance, co-administration of L-Proline has been shown to prevent cell death induced by L-Azetidine-2-carboxylic acid, suggesting its potential as a neuroprotective agent .

Multiple Sclerosis Treatment

The peptide derivative L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- (also known as Tiplimotide) has been investigated for its efficacy in treating Multiple Sclerosis. Clinical trials indicate that it may help modulate immune responses and protect against neurodegeneration associated with this condition .

Cardiovascular Health

Peptides containing L-Proline have demonstrated vasodilatory properties. Research indicates that certain polypeptides with proline residues can induce hypotensive effects, making them potential candidates for managing hypertension .

Neuroprotection in Microglial Cells

A study examining the effects of L-Proline on microglial cells exposed to toxic agents found that it significantly reduced markers of endoplasmic reticulum stress and improved cell viability. This suggests that L-Proline could be beneficial in preventing neuroinflammation and cell death in neurodegenerative diseases .

Clinical Trials for Multiple Sclerosis

In clinical settings, Tiplimotide has been evaluated for its ability to alleviate symptoms of Multiple Sclerosis. Results from these trials indicate improvements in patient outcomes, including reduced relapse rates and enhanced quality of life measures .

Summary Table of Applications

Application AreaDescriptionKey Findings
Neurological Disorders Neuroprotection against stress-induced cell deathPrevents ER stress in microglial cells
Multiple Sclerosis Treatment modality for symptom managementReduces relapse rates; improves quality of life
Cardiovascular Health Vasodilatory effects aiding in hypertension managementInduces hypotensive effects through peptide action

Mechanism of Action

The mechanism of action of L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Structure Molecular Weight (Da) Key Features Biological/Chemical Roles References
L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- Pro-Pro-Lys-Lys-Leu-Ala ~742 Two lysines (positive charge), two prolines (structural rigidity), hydrophobic residues. Potential membrane/nucleic acid interactions; structural stability inferred from proline content.
L-Proline C₅H₉NO₂ 115.13 Cyclic secondary amine, chiral center. Cryoprotection, protein folding, organocatalyst in green synthesis.
L-Proline, L-alanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-prolyl-L-leucyl-L-prolyl- Ala-Pro-Pro-Thr-Pro-Pro-Leu-Pro 982.54 Multiple prolines, threonine (hydroxyl group). Possible protease resistance due to proline density; structural applications.
Poly(L-proline)₁₀ (Pro)₁₀ ~1,150 Extended helical structure. Binds allergenic proteins (e.g., Amb a 8) without significant structural variation.
L-Proline-L-alanine derivatives Varied ~200–300 Functionalized with naphthoquinone groups. Moderate yields (58–61%); studied for redox properties.

Key Findings

  • Cryoprotection : L-Proline outperforms D-proline and L-alanine due to its biophysical stabilization of intracellular components . The hexapeptide’s lysine residues may enhance water retention, but direct evidence is lacking.
  • Synthesis: L-Proline-based catalysts improve reaction efficiency in hydrazide synthesis (85–92% yields vs. 60–75% via thermal methods) .
  • Chiral Separations : L-Proline-based chiral stationary phases (CSPs) resolve diverse racemic compounds, leveraging proline’s stereochemical rigidity . The hexapeptide’s lysine residues could broaden selectivity for charged analytes.
  • Cocrystals : L-Proline forms stable cocrystals with drugs like ezetimibe, improving solubility without altering bioactivity .

Biological Activity

L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- is a complex peptide composed of six amino acids: L-Proline, L-Prolyl, L-Lysyl, L-Lysyl, L-Leucyl, and L-Alany. This compound exhibits significant biological activity due to its unique amino acid sequence and structure, influencing various biochemical pathways and physiological processes.

Structural Characteristics

The structural composition of this peptide plays a crucial role in its biological functions. The presence of multiple lysine residues suggests potential for enhanced interactions with negatively charged biomolecules, which is pivotal in therapeutic applications. The specific arrangement of amino acids may confer distinct biological activities not observed in other similar compounds.

Biological Activities

Peptides like L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- are known for various biological activities:

  • Cell Signaling : This peptide may participate in cell signaling pathways due to its structural properties that allow it to interact with receptors or other signaling molecules.
  • Antioxidant Properties : Some studies suggest that proline-rich peptides can exhibit antioxidant activities, potentially protecting cells from oxidative stress.
  • Regulation of Metabolism : The peptide may influence metabolic pathways by modulating enzyme activities or interacting with metabolic regulators .

Uptake Mechanisms

Research on the uptake mechanisms of similar peptides has shown that dipeptides can significantly affect the absorption of amino acids in the intestinal mucosa. For instance, studies indicate that the presence of specific dipeptides can inhibit the uptake of others, suggesting a competitive interaction within transport systems in the gut .

Comparative Analysis

A comparative analysis of similar peptides reveals the following characteristics:

Compound NameKey Features
L-Prolyl-L-valyl-L-alanylleucineSimilar structure with valine instead of lysine
L-Leucyl-L-prolyl-L-seryl-GlycineContains serine which may alter biological activity
L-AlanylleucineShorter chain but retains similar properties

The uniqueness of L-Proline, L-prolyl-L-lysyl-L-lysyl-L-leucyl-L-alanyl- lies in its specific sequence and combination of amino acids, suggesting distinct biological activities compared to these other compounds.

Mechanistic Insights

The mechanisms through which this peptide exerts its biological effects involve interactions at the molecular level. For example, proline-rich peptides are known to exhibit unique binding affinities that can influence their biological efficacy. This is particularly relevant in therapeutic contexts where such interactions can modulate disease pathways or enhance drug delivery systems .

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